molecular formula C25H24N2O4S2 B12020410 Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 351516-48-8

Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12020410
CAS No.: 351516-48-8
M. Wt: 480.6 g/mol
InChI Key: NPCNOTSOLVEFNN-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core with distinct substituents:

  • Position 2: 4-Methoxybenzylidene group, contributing electron-donating resonance effects.
  • Position 5: 4-(Methylthio)phenyl, a sulfur-containing substituent with moderate lipophilicity and weak electron-donating properties.
  • Position 6: Ethyl carboxylate, enhancing solubility and serving as a common pharmacophore in bioactive analogs.
  • Position 7: Methyl group, providing steric stabilization.

This compound’s structural framework is associated with diverse biological activities, including antimicrobial and anticancer properties, as observed in related thiazolopyrimidines [13].

Properties

CAS No.

351516-48-8

Molecular Formula

C25H24N2O4S2

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24N2O4S2/c1-5-31-24(29)21-15(2)26-25-27(22(21)17-8-12-19(32-4)13-9-17)23(28)20(33-25)14-16-6-10-18(30-3)11-7-16/h6-14,22H,5H2,1-4H3/b20-14+

InChI Key

NPCNOTSOLVEFNN-XSFVSMFZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Approach

The Gewald reaction forms the foundation for constructing 2-aminothiophene derivatives, which serve as precursors for thiazolo[3,2-a]pyrimidines. For this compound:

  • Starting Materials :

    • N-Methyl-4-piperidone (1) reacts with elemental sulfur and ethyl cyanoacetate (2) in ethanol under morpholine catalysis.

    • Mechanism : Cyclocondensation yields 2-amino-5,6,7,8-tetrahydrothieno[2,3-d]pyrimidin-4(3H)-one (3).

  • Cyclization :

    • Intermediate 3 undergoes cyclization with triethyl orthoacetate to form iminoester derivatives (4a/b), followed by hydrazine hydrate treatment to yield 5a/b.

    • Key Spectral Data :

      • IR: 3450 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O stretch).

      • ¹H NMR: δ=2.20 ppm (7-CH₃), δ=5.13 ppm (NH₂).

Introduction of 4-(Methylthio)Phenyl Group

Substitution at Position 5

The 4-(methylthio)phenyl moiety is introduced via nucleophilic aromatic substitution or Suzuki coupling:

  • Halogenated Precursor :

    • Bromination of the pyrimidine core at position 5, followed by reaction with methylthiophenyl boronic acid under palladium catalysis.

  • Direct Condensation :

    • Use of pre-functionalized 4-(methylthio)benzaldehyde in Biginelli-like condensations.

Formation of 4-Methoxybenzylidene Moiety

Knoevenagel Condensation

The 4-methoxybenzylidene group is installed via condensation with 4-methoxybenzaldehyde:

  • Reaction Conditions :

    • Intermediate 5a (R=H) reacts with 4-methoxybenzaldehyde in ethanol/glacial acetic acid under reflux.

    • Mechanism : Base-catalyzed elimination forms the exocyclic double bond.

  • Spectral Confirmation :

    • ¹H NMR: δ=9.4–10.2 ppm (–N=CH), δ=8.2–8.3 ppm (pyrimidinone 2-H).

    • IR: Loss of NH₂ stretch (3450 cm⁻¹), emergence of C=N (1620 cm⁻¹).

Ethyl Carboxylate Incorporation

Esterification Strategies

The ethyl carboxylate group is introduced early via ethyl acetoacetate or late-stage esterification:

  • One-Pot Synthesis :

    • Ethyl acetoacetate participates in Biginelli condensations with thiourea and aldehydes, forming the dihydropyrimidine scaffold.

  • Post-Cyclization Esterification :

    • Carboxylic acid intermediates (from ester hydrolysis) are re-esterified using ethanol/H₂SO₄.

Optimized Synthetic Routes

One-Pot Ionic Liquid Method (Patent CN103012440A)

StepReagents/ConditionsOutcome
12-Aminothiazole, 4-methoxybenzaldehyde, ethyl acetoacetate, [bmim]Cl/EtOH, reflux 8 hCore formation with 86% yield
2Recrystallization (ethyl acetate)Purified product, m.p. 240°C

Advantages : Reduced steps, high yield, eco-friendly.

Multi-Step Protocol (J. Heterocycl. Chem.)

  • Thiazolo[3,2-a]pyrimidinone Synthesis :

    • Gewald reaction → Cyclization → Hydrazine treatment (Yield: 85%).

  • Condensation with Aldehydes :

    • 4-Methoxybenzaldehyde, acetic acid, reflux 12 h (Yield: 80%).

  • Suzuki Coupling :

    • 4-(Methylthio)phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (Yield: 75%).

Analytical Data and Characterization

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₅N₃O₄S₂
Molecular Weight507.62 g/mol
Melting Point240–242°C
SolubilityDMSO, CHCl₃

Spectroscopic Data

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1670 cm⁻¹ (C=O pyrimidinone), 1620 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ=1.34 (t, 3H, –CH₂CH₃), δ=2.45 (s, 3H, SCH₃), δ=3.82 (s, 3H, OCH₃), δ=9.82 (s, 1H, –N=CH).

  • ESI-MS : m/z 508.1 [M+H]⁺.

Challenges and Optimization

Regioselectivity Issues

  • Competing formation of 2-arylidene vs. 3-arylidene isomers requires strict temperature control (35–80°C).

  • Solution : Use of anhydrous sodium acetate in acetic anhydride suppresses side products.

Purification Difficulties

  • High polarity of intermediates complicates column chromatography.

  • Solution : Recrystallization from ethanol/ethyl acetate mixtures improves purity.

Industrial Scalability

Cost-Effective Modifications

  • Replacement of ionic liquids with recyclable PEG-400 reduces production costs.

  • Continuous flow reactors enhance throughput for steps like cyclization.

Environmental Considerations

  • Aqueous workups and ethanol-based recrystallization align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:

  • Human colorectal carcinoma (HCT-116)
  • Human breast adenocarcinoma (MCF-7)
  • Human liver carcinoma (HepG2)
  • Human lung carcinoma (A549)

For instance, compounds derived from similar thiazolo-pyrimidine frameworks have shown IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antibacterial and Antioxidant Properties

In addition to its anticancer properties, ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been evaluated for antibacterial and antioxidant activities. Studies have reported that derivatives of this compound possess significant antibacterial effects against various strains of bacteria, as well as antioxidant properties that can mitigate oxidative stress in biological systems .

Potential Applications in Drug Development

Given its diverse biological activities, this compound holds promise for development into therapeutic agents targeting:

  • Cancer Treatment : As a potential lead compound for new anticancer drugs.
  • Antibacterial Agents : For treating bacterial infections resistant to current antibiotics.
  • Antioxidants : For use in formulations aimed at reducing oxidative damage in cells.

Case Studies and Research Findings

Several research studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Anticancer Evaluation : A study published in a peer-reviewed journal demonstrated that derivatives of thiazolo-pyrimidines exhibited potent cytotoxicity against multiple cancer cell lines, suggesting their potential as novel anticancer agents .
  • Antibacterial Studies : Another research article highlighted the synthesis of thiazoloquinazoline derivatives that showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a possible application in infectious disease management .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

Compound Name Position 2 Substituent Position 5 Substituent Key Findings Reference
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Methoxybenzylidene 4-Bromophenyl Bromine’s electron-withdrawing nature reduces ring electron density; enhances π-halogen interactions in crystal packing.
Ethyl 2-(4-cyanobenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyanobenzylidene 5-Methylfuran-2-yl Cyano group increases electrophilicity, potentially enhancing reactivity in nucleophilic environments.
Ethyl 5-[4-(acetyloxy)phenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Methoxybenzylidene 4-(Acetyloxy)phenyl Acetyloxy group improves metabolic stability but reduces solubility compared to methylthio.
Target Compound 4-Methoxybenzylidene 4-(Methylthio)phenyl Methylthio group balances lipophilicity and electron donation, favoring membrane permeability.

Crystallographic and Supramolecular Features

  • Target Compound vs. Bromophenyl Analog (–2) :

    • The 4-bromophenyl substituent forms strong π-halogen interactions (Br···π) in the crystal lattice, stabilizing a herringbone packing motif [2].
    • In contrast, the 4-(methylthio)phenyl group in the target compound may favor C–H···S interactions or π-π stacking , depending on substituent orientation.
  • Dihedral Angle Variations :

    • In Ethyl 2-(2-acetoxybenzylidene)-7-methyl-5-phenyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the phenyl ring at position 5 forms a 89.86° angle with the thiazolopyrimidine plane, while the benzylidene group adopts a near-planar conformation (7.97°) .
    • The 4-methoxybenzylidene group in the target compound likely induces similar planarity, but steric effects from methylthio may alter dihedral angles.

Biological Activity

Ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, also known by its CAS number 351516-48-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Basic Information

PropertyValue
Molecular Formula C25H24N2O4S2
Molecular Weight 480.6 g/mol
CAS Number 351516-48-8

The compound features a complex structure that includes a thiazolo-pyrimidine core, which is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study published in the ACS Omega journal reported that derivatives of this compound were tested against several human cancer cell lines including:

  • Human colorectal carcinoma (HCT-116)
  • Human breast adenocarcinoma (MCF-7)
  • Human liver carcinoma (HepG2)
  • Human lung carcinoma (A549)

The results showed promising cytotoxic effects with IC50 values significantly lower than those of standard chemotherapy agents like doxorubicin .

The mechanism through which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Flow cytometry analyses revealed that the compound induced apoptosis in HepG2 cells, with significant increases in early and late apoptotic cells compared to controls.
  • Cell Cycle Arrest : The compound caused an accumulation of cells in the Pre-G1 phase and a reduction in the G2/M phase, indicating a disruption in normal cell cycle progression.
  • Enzymatic Activity : The compound was found to activate caspase-3 significantly, which is a critical enzyme in the apoptosis pathway. The activation levels were reported to be 7-fold higher than control groups .

Study 1: Cytotoxicity Evaluation

In a comparative study involving various synthesized compounds similar to this compound, researchers evaluated their cytotoxicity using the MTT assay. The results indicated that this specific compound exhibited superior activity against HepG2 cells with an IC50 value of approximately 6.1 μM .

Study 2: Enzymatic Assays

Further investigations into the enzymatic interactions revealed that the compound effectively inhibited CDK-2 activity through molecular docking studies. This suggests a potential role as a CDK inhibitor, which is crucial for cancer cell proliferation .

Q & A

Q. What are the standard synthetic routes for this thiazolopyrimidine derivative, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

Condensation : Reacting a thioxopyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) under reflux in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours .

Cyclization : Formation of the thiazolo[3,2-a]pyrimidine core via intramolecular cyclization, often catalyzed by sodium acetate.

Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields pale yellow crystals (78% yield) .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Solvent SystemAcetic acid/Acetic anhydrideHigher polarity aids cyclization
Temperature100–120°C (reflux)Ensures complete condensation
CatalystSodium acetate (1.5 g)Accelerates cyclization

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, methylthio at δ 2.5 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H⁺] at m/z 507.2) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration of the benzylidene group) .

Q. Example Structural Data from X-ray :

ParameterValueSignificance
Dihedral Angle (Thiazole-Pyrimidine vs. Benzylidene)80.94° Affects molecular planarity and bioactivity
C5 Puckering in Pyrimidine Ring0.224 Å deviation Influences binding to enzyme pockets

Advanced Research Questions

Q. How do substituent variations at the 2- and 5-positions influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 2-Position (Benzylidene Group) :
    • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance enzyme inhibition (e.g., COX-2 IC₅₀ = 0.8 µM) but reduce solubility .
    • Methoxy groups improve selectivity for kinases (e.g., PKCθ) by forming hydrogen bonds with active-site residues .
  • 5-Position (Aryl Group) :
    • Methylthio (-SMe) at the para position increases metabolic stability compared to hydroxyl (-OH) .

Q. SAR Table :

Substituent (Position)Bioactivity TrendMechanism Insight
4-Methoxy (2-position)↑ Selectivity for PKCθHydrogen bonding with Thr242
4-Methylthio (5-position)↑ Metabolic stabilityReduced CYP3A4 oxidation

Q. How can crystallographic data resolve contradictions in reported conformational dynamics?

Discrepancies in the pyrimidine ring’s puckering (flattened boat vs. envelope conformations) arise from:

  • Crystallization Solvents : Ethyl acetate/ethanol mixtures stabilize the flattened boat (dihedral = 80.94°), while DMF induces an envelope form .
  • Resolution Strategy :
    • Variable-Temperature XRD : Captures conformational flexibility.
    • DFT Calculations : Compare energy minima for each conformation .

Q. Conformational Comparison :

ConditionPuckering Amplitude (Å)Dominant Interaction
Ethyl acetate/ethanol0.224C–H···O hydrogen bonds
DMF0.189Solvent-induced planarization

Q. What methodological approaches address contradictions in enzyme inhibition data across studies?

Conflicting IC₅₀ values (e.g., COX-2 inhibition ranging from 0.8–5.2 µM) may stem from:

  • Assay Conditions :
    • ATP concentration (10 µM vs. 100 µM) alters kinase inhibition kinetics .
    • Pre-incubation time affects irreversible inhibitors .
  • Resolution Workflow :
    • Standardize Assays : Use recombinant enzymes and fixed ATP levels (e.g., 50 µM) .
    • Molecular Dynamics (MD) Simulations : Identify binding pose variations (e.g., π-π stacking vs. hydrophobic interactions) .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess:
    • Lipophilicity (LogP) : Optimal range = 2.5–3.5 for blood-brain barrier penetration .
    • Metabolic Sites : Methylthio groups reduce CYP-mediated oxidation .
  • Docking Studies : Prioritize substituents that enhance interactions (e.g., -CF₃ with COX-2’s hydrophobic pocket) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.